4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide
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Overview
Description
4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide is a compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties . The indoline moiety in this compound is a key structural feature that enhances its biological activity .
Mechanism of Action
Target of Action
It is known that benzenesulfonamide derivatives, which this compound is a part of, have broad-spectrum biological properties and can act as elastase inhibitors, carbonic anhydrase inhibitors, and clostridium histolyticum collagenase inhibitors .
Mode of Action
It is known that sulfonamides, a group to which this compound belongs, generally work by inhibiting the function of certain enzymes, thereby disrupting the metabolic processes of target cells .
Biochemical Pathways
Given the known actions of sulfonamides and benzenesulfonamide derivatives, it can be inferred that this compound likely affects pathways related to enzyme function and cellular metabolism .
Result of Action
The 4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide derivatives were evaluated for in vitro anticancer activity against a series of different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell) and Du-145 (prostate cancer cell) respectively . The results of the anticancer activity data revealed that most of the tested compounds showed IC50 values from 1.98 to 9.12 μM in different cell lines .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the action of many compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide are not fully understood yet. It is known that benzenesulfonamide derivatives, which this compound is a part of, have broad spectrum biological properties . They interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
This compound has been evaluated for its in vitro anticancer activity against different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell) and Du-145 (prostate cancer cell) . The compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully known. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide typically involves the reaction of indoline-1-carboxylic acid with N,N-dipropylbenzenesulfonamide under specific conditions. One common method uses 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling reagent and dimethylformamide (DMF) as the solvent . The reaction is carried out at room temperature with bases such as triethylamine or diisopropylethylamine, yielding the desired product in good yields .
Chemical Reactions Analysis
4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide: This compound also exhibits anticancer activity but has different substituents on the sulfonamide group.
N-(p-tolyl)-4-(indoline-1-carbonyl)benzenesulfonamide: Similar in structure but with a p-tolyl group instead of dipropyl, this compound shows varying degrees of biological activity.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-14-22(15-4-2)27(25,26)19-11-9-18(10-12-19)21(24)23-16-13-17-7-5-6-8-20(17)23/h5-12H,3-4,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRYPWGWGVDPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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